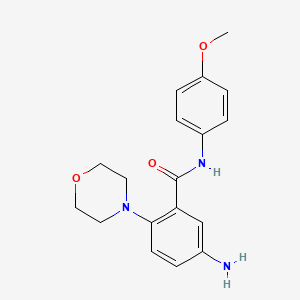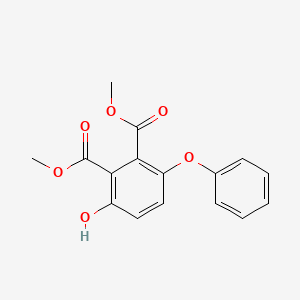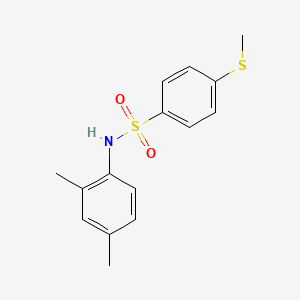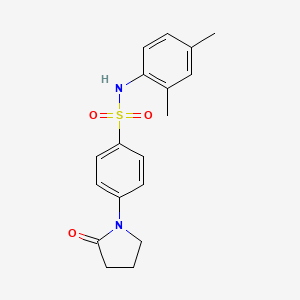
5-amino-N-(4-methoxyphenyl)-2-(4-morpholinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-N-(4-methoxyphenyl)-2-(4-morpholinyl)benzamide, also known as GW806742X, is a small molecule inhibitor of the protein kinase B (PKB/Akt) pathway. It has been shown to have potential therapeutic applications in cancer, diabetes, and cardiovascular diseases.
Mécanisme D'action
5-amino-N-(4-methoxyphenyl)-2-(4-morpholinyl)benzamide inhibits the protein kinase B (PKB/Akt) pathway by binding to the PH domain of Akt and preventing its translocation to the plasma membrane. This prevents the activation of downstream targets of Akt such as mTOR and GSK-3β, which are involved in cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer, it inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In diabetes, it improves insulin sensitivity and glucose uptake in skeletal muscle cells by activating the AMPK pathway. In cardiovascular diseases, it reduces inflammation and oxidative stress in the heart by inhibiting the NF-κB pathway.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-amino-N-(4-methoxyphenyl)-2-(4-morpholinyl)benzamide in lab experiments include its high potency, selectivity, and specificity for the Akt pathway. However, its limitations include its poor solubility in water and its potential toxicity in vivo.
Orientations Futures
For research on 5-amino-N-(4-methoxyphenyl)-2-(4-morpholinyl)benzamide include the development of more potent and selective inhibitors of the Akt pathway, the evaluation of its efficacy in combination with other cancer therapies, the exploration of its potential therapeutic applications in other diseases such as neurodegenerative disorders and inflammatory diseases, and the investigation of its pharmacokinetics and pharmacodynamics in vivo.
Méthodes De Synthèse
The synthesis of 5-amino-N-(4-methoxyphenyl)-2-(4-morpholinyl)benzamide can be achieved through a multi-step process. The first step involves the reaction of 4-methoxyaniline with 4-nitrobenzaldehyde in the presence of a reducing agent such as sodium borohydride to form 4-methoxy-N-(4-nitrophenyl)aniline. The second step involves the reaction of 4-methoxy-N-(4-nitrophenyl)aniline with morpholine in the presence of a catalyst such as sulfuric acid to form 4-methoxy-N-(4-nitrophenyl)-N-morpholin-4-ylbenzamide. The final step involves the reduction of the nitro group to an amino group using a reducing agent such as palladium on carbon to form this compound.
Applications De Recherche Scientifique
5-amino-N-(4-methoxyphenyl)-2-(4-morpholinyl)benzamide has been shown to have potential therapeutic applications in cancer, diabetes, and cardiovascular diseases. In cancer, it has been shown to inhibit the growth and proliferation of cancer cells by targeting the PI3K/Akt/mTOR pathway. In diabetes, it has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells. In cardiovascular diseases, it has been shown to reduce inflammation and oxidative stress in the heart.
Propriétés
IUPAC Name |
5-amino-N-(4-methoxyphenyl)-2-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-23-15-5-3-14(4-6-15)20-18(22)16-12-13(19)2-7-17(16)21-8-10-24-11-9-21/h2-7,12H,8-11,19H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCCFMBNFNNEQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)N)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-[(3-fluorobenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5783232.png)
![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5783248.png)

![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B5783260.png)
![N'-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5783265.png)

![methyl 3-[(anilinocarbonothioyl)amino]-2-methylbenzoate](/img/structure/B5783273.png)




